molecular formula C10H17N5O16P4 B1212024 Adenosine 3',5'-bis(trihydrogen diphosphate) CAS No. 28218-64-6

Adenosine 3',5'-bis(trihydrogen diphosphate)

Cat. No.: B1212024
CAS No.: 28218-64-6
M. Wt: 587.16 g/mol
InChI Key: DWZMGWMGGHNJLF-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine 3',5'-bis(trihydrogen diphosphate), also known as Adenosine 3',5'-bis(trihydrogen diphosphate), is a useful research compound. Its molecular formula is C10H17N5O16P4 and its molecular weight is 587.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenosine 3',5'-bis(trihydrogen diphosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine 3',5'-bis(trihydrogen diphosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

28218-64-6

Molecular Formula

C10H17N5O16P4

Molecular Weight

587.16 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(29-35(25,26)31-33(20,21)22)4(28-10)1-27-34(23,24)30-32(17,18)19/h2-4,6-7,10,16H,1H2,(H,23,24)(H,25,26)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

DWZMGWMGGHNJLF-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N

Synonyms

adenosine 3'-diphosphate 5'-diphosphate
adenosine-5'-3'(2')-bis(diphosphate)
ppApp

Origin of Product

United States

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